molecular formula C17H34N4O B2396420 N-(tert-butyl)-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide CAS No. 1421450-84-1

N-(tert-butyl)-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide

カタログ番号 B2396420
CAS番号: 1421450-84-1
分子量: 310.486
InChIキー: XODBOMMXLITBOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(tert-butyl)-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has been developed as a potential therapeutic agent for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用機序

N-(tert-butyl)-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide binds to the active site of BTK, preventing its phosphorylation and activation. This results in the inhibition of downstream signaling pathways, including the activation of phospholipase Cγ2 (PLCγ2) and the nuclear factor kappa B (NF-κB) pathway. The inhibition of these pathways leads to the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. In preclinical studies, this compound has been shown to induce apoptosis in B-cells, leading to the inhibition of tumor growth. This compound has also been shown to have minimal effects on T-cells and natural killer (NK) cells, suggesting a favorable safety profile.

実験室実験の利点と制限

N-(tert-butyl)-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide has several advantages as a research tool, including its potent inhibitory activity against BTK and its favorable safety profile. However, this compound has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and purification.

将来の方向性

There are several potential future directions for the research and development of N-(tert-butyl)-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide. These include:
1. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of CLL and NHL. Further clinical studies are needed to evaluate the safety and efficacy of this compound in these patient populations.
2. Combination therapies: this compound has been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide. Further studies are needed to evaluate the potential of this compound in combination with other targeted therapies.
3. Resistance mechanisms: Resistance to BTK inhibitors, including this compound, can develop in some patients. Further studies are needed to identify the mechanisms of resistance and develop strategies to overcome them.
4. Development of new BTK inhibitors: The development of new BTK inhibitors with improved potency, selectivity, and safety profiles is an active area of research. This compound may serve as a starting point for the development of new BTK inhibitors.

合成法

The synthesis of N-(tert-butyl)-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The synthesis process has been described in detail in several scientific publications. The method involves the use of various reagents and solvents, and the purification of the product is achieved through column chromatography.

科学的研究の応用

N-(tert-butyl)-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. These studies have demonstrated the potent inhibitory activity of this compound against BTK, leading to the inhibition of BCR signaling and the induction of apoptosis in B-cells. This compound has also been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.

特性

IUPAC Name

N-tert-butyl-4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N4O/c1-14-12-19(5)10-11-21(14)13-15-6-8-20(9-7-15)16(22)18-17(2,3)4/h14-15H,6-13H2,1-5H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODBOMMXLITBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2CCN(CC2)C(=O)NC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。